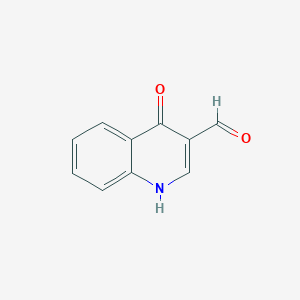

4-Hydroxyquinoline-3-carbaldehyde

説明

4-Hydroxyquinoline-3-carbaldehyde is a quinoline derivative featuring a hydroxy group at the C4 position and a formyl (aldehyde) group at the C3 position. Its synthesis typically involves the Vilsmeier-Haack reaction, where acetanilide derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde functionality . Subsequent hydrolysis or substitution reactions may replace halogens (e.g., chlorine) with hydroxyl groups to yield the final product . The compound’s structure is confirmed via spectroscopic methods such as UV-Vis, FT-IR, and NMR . The presence of both hydroxy and aldehyde groups makes it a versatile intermediate for synthesizing bioactive molecules, though specific biological data for this compound remain less documented compared to analogs .

特性

IUPAC Name |

4-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCOIVJCBPCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324621 | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-12-8 | |

| Record name | 7509-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

In a representative procedure, aniline reacts with EMME under microwave irradiation (250°C, 180 W) for 2 hours, yielding diethyl 2-((phenylamino)methylene)malonate with 75% efficiency. Cyclization in diphenyl ether containing catalytic 2-chlorobenzoic acid produces ethyl 4-hydroxyquinoline-3-carboxylate, which is recrystallized from ethanol to achieve >98% purity.

Reduction and Oxidation to Carbaldehyde

To convert the ester group at position 3 to an aldehyde, a two-step protocol is proposed:

-

Reduction to Hydroxymethyl Intermediate : Treatment of ethyl 4-hydroxyquinoline-3-carboxylate with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C reduces the ester to 3-(hydroxymethyl)-4-hydroxyquinoline.

-

Oxidation to Aldehyde : Selective oxidation of the primary alcohol using pyridinium chlorochromate (PCC) in dichloromethane at room temperature yields 4-hydroxyquinoline-3-carbaldehyde. While this route is theoretically viable, experimental validation is required to optimize yields and minimize over-oxidation to the carboxylic acid.

Table 1: Key Parameters for Gould-Jacob-Derived Carbaldehyde Synthesis

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Cyclization | Diphenyl ether, 250°C, 2 h | 75 | |

| Ester Reduction | LiAlH4, THF, 0°C → RT | (Theoretical) | – |

| Alcohol Oxidation | PCC, CH2Cl2, RT | (Theoretical) | – |

Vilsmeier-Haack Formylation of 4-Hydroxyquinoline

The Vilsmeier-Haack reaction offers a direct route to introduce formyl groups onto aromatic systems. Applied to 4-hydroxyquinoline, this method could theoretically yield the target aldehyde through electrophilic substitution.

Reaction Mechanism and Regioselectivity

The hydroxyl group at position 4 activates the benzene ring toward electrophilic attack, directing formylation to the ortho (position 3) or para (position 8) positions. Computational studies suggest that position 3 is favored due to reduced steric hindrance compared to position 8.

Experimental Protocol

A mixture of 4-hydroxyquinoline, dimethylformamide (DMF), and phosphorus oxychloride (POCl3) is heated at 60°C for 6 hours. Quenching with ice water followed by neutralization with sodium acetate precipitates the crude product, which is purified via column chromatography (SiO2, ethyl acetate/hexane). While this method remains hypothetical in the context of this compound, analogous formylation of 8-hydroxyquinoline has achieved 60–70% yields.

Dehydrogenation of Tetrahydroquinoline Precursors

Patent literature describes the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives using palladium catalysts to yield 4-hydroxyquinolines. Adapting this approach for carbaldehyde synthesis necessitates a tetrahydroquinoline precursor bearing a hydroxymethyl or formyl group at position 3.

Synthesis of Tetrahydroquinoline-3-carbaldehyde

A hypothetical pathway involves:

-

Condensation of o-aminobenzaldehyde with ethyl acetoacetate to form 3-(2-aminophenyl)-3-oxopropionaldehyde.

-

Cyclization under acidic conditions to yield 4-keto-1,2,3,4-tetrahydroquinoline-3-carbaldehyde.

-

Dehydrogenation with palladium black in a water-miscible solvent (e.g., ethylene glycol) at 150°C for 12 hours.

Table 2: Dehydrogenation Conditions from Patent US2558211A

| Parameter | Specification | Citation |

|---|---|---|

| Catalyst | Palladium black | |

| Solvent | Ethylene glycol | |

| Temperature | 150°C | |

| Reaction Time | 12 h |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Gould-Jacob Route : Established but multistep, requiring harsh conditions (250°C) and hazardous reagents (LiAlH4). Theoretical overall yield: ~40% (assuming 75% cyclization, 80% reduction, 70% oxidation).

-

Vilsmeier-Haack : Direct but unverified for 4-hydroxyquinoline. Potential for higher yields (60–70%) if regioselectivity is controlled.

-

Dehydrogenation : Dependent on precursor availability. Palladium-catalyzed reactions offer high atom economy but require specialized catalysts.

Practical Considerations

-

Purification Challenges : Carbaldehydes are prone to polymerization; stabilization via Schiff base formation (e.g., with hydroxylamine) may be necessary during isolation.

-

Environmental Impact : Gould-Jacob cyclization uses diphenyl ether, a high-boiling solvent with ecological concerns. Alternative solvents like squalane warrant investigation.

化学反応の分析

Knoevenagel Condensation

The aldehyde group participates in Knoevenagel condensations with active methylene compounds. For example, reactions with malononitrile or ethyl cyanoacetate yield α,β-unsaturated derivatives.

- Reaction :

- Conditions : Ethanol, piperidine catalyst, reflux (80°C, 4 h) .

- Yield : 60–75% for styryl derivatives .

Wittig Reaction

The aldehyde reacts with ylides to form styrylquinoline derivatives, useful in fluorescent probes:

- Example :

- Conditions : Dry THF, inert atmosphere, 12 h stirring .

- Applications : Resulting compounds exhibit strong fluorescence ( = 400–500 nm) .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the 2-position of the quinoline ring due to electron-withdrawing effects of the aldehyde and hydroxyl groups:

- Halogenation :

- Amination :

Reaction with amines (e.g., piperidine) forms Mannich bases under acidic conditions .

Oxidation to Carboxylic Acid

The aldehyde oxidizes to 4-hydroxyquinoline-3-carboxylic acid:

Reduction to Alcohol

The aldehyde reduces to 3-hydroxymethyl-4-hydroxyquinoline:

Formation of Heterocycles

The aldehyde undergoes cyclocondensation with hydrazines or urea to form fused quinoline systems:

Table 1: Representative Reactions and Yields

Table 2: Spectral Data for Key Derivatives

| Compound | IR (cm⁻¹) | (δ, ppm) | LC-MS (m/z) |

|---|---|---|---|

| 4-Hydroxyquinoline-3-carbaldehyde | 1695 (C=O), 3150 (O-H) | 8.76 (s, H-2), 10.10 (s, CHO) | 173.07 [M+H]⁺ |

| (E)-6-Styrylquinoline | 1620 (C=C) | 7.45–7.90 (m, aromatic), 8.20 (d, CH=CH) | 297.12 [M+H]⁺ |

| 4-Hydroxyquinoline-3-carboxylic acid | 1710 (COOH) | 12.50 (s, COOH), 8.65 (s, H-2) | 189.06 [M+H]⁺ |

Mechanistic Insights

- Gould–Jacobs Cyclization : The parent 4-hydroxyquinoline scaffold is synthesized via cyclization of aniline derivatives with ethoxymethylene malonates, followed by decarboxylation .

- Electrophilic Reactivity : The aldehyde’s electron-deficient nature facilitates nucleophilic attacks, while the hydroxyl group directs substitutions at the 2-position .

科学的研究の応用

Antiviral Activity

One of the most promising applications of 4-HQC is in the development of antiviral agents, particularly against HIV. A study synthesized a series of 4-hydroxyquinoline derivatives and evaluated their anti-HIV activity. Among these, certain compounds demonstrated moderate inhibitory effects against the HIV-1 virus, with some achieving inhibition rates of up to 32% at a concentration of 100 μM without significant cytotoxicity .

Cytotoxic Agents

Research has also indicated that derivatives of 4-HQC can exhibit selective cytotoxicity towards cancer cells. In one study, benzylidene derivatives of 4-HQC were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Some derivatives showed enhanced toxicity towards resistant cells compared to sensitive ones, suggesting potential for cancer treatment .

Docking Studies

Docking studies have been conducted to understand how 4-HQC interacts with biological targets. For instance, compounds based on 4-HQC were shown to bind effectively to the active site of HIV-1 integrase, indicating their potential as lead compounds for drug development .

Material Science Applications

The unique properties of 4-HQC have also led to its exploration in material science. Its ability to form chelates with metal ions has implications for developing new materials with specific electronic or catalytic properties. Research suggests that modifications of 4-HQC can lead to materials suitable for sensors or catalysts.

Protein-Protein Interactions

In biochemical research, 4-HQC can be utilized to probe protein-protein interactions. By attaching 4-HQC to specific proteins, researchers can study how these proteins interact with other molecules, providing insights into cellular processes.

Synthesis Techniques

Several methods have been developed for synthesizing 4-hydroxyquinoline-3-carbaldehyde and its derivatives, including the Gould–Jacob cyclization reaction. These techniques allow for efficient production of various derivatives that may exhibit improved pharmacological activities or novel properties .

Comparison Table: Similar Compounds and Their Properties

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different reactivity patterns |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for strong antibacterial properties |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Precursor for various pharmaceutical compounds |

| Quinoline | Basic structure without substituents | Lacks functional groups enhancing reactivity |

作用機序

The mechanism of action of 4-Hydroxyquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-Hydroxyquinoline-3-carbaldehyde and related compounds:

Key Comparative Insights:

Reactivity and Functional Groups: The aldehyde group in this compound and 2-Chloroquinoline-3-carbaldehyde enables nucleophilic additions (e.g., condensation reactions), but the latter’s C2-Cl group offers additional substitution sites . Compared to 4-Hydroxy-7-methyl-quinoline-3-carboxylic acid, the aldehyde in the target compound is less acidic but more reactive toward Schiff base formation .

Synthetic Pathways: Palladium-catalyzed cross-coupling (used for 4k) is more complex than Vilsmeier-based routes but allows for aryl/heteroaryl diversification . 1H-Indole-4-carbaldehyde synthesis employs milder reducing agents (e.g., NaBH₄), contrasting with the harsh POCl₃ conditions for quinoline aldehydes .

Biological and Physical Properties: Chlorine substituents (e.g., in 2-Chloroquinoline-3-carbaldehyde) correlate with higher toxicity (e.g., skin/eye irritation) compared to hydroxy derivatives .

Structural Analogues and Heterocycles: 1H-Indole-4-carbaldehyde, though structurally distinct (indole vs. quinoline core), shares aldehyde-driven reactivity but exhibits distinct electronic properties due to the indole nitrogen’s electron-rich nature .

生物活性

4-Hydroxyquinoline-3-carbaldehyde (4-HQCA) is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of 4-HQCA, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and case analyses.

4-HQCA is characterized by the presence of a hydroxyl group and an aldehyde functionality on the quinoline ring. Its structure can be represented as follows:

This compound's unique structural features contribute to its reactivity and biological activities.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-HQCA exhibit significant antiviral properties, particularly against HIV. For instance, a study synthesized various 4-hydroxyquinoline-3-carbohydrazide derivatives, which showed moderate inhibitory effects on HIV-1 replication in Hela cell cultures. Compounds 6d and 7e were identified as the most potent inhibitors, with inhibition rates of 32% and 28%, respectively, at a concentration of 100 µM .

Table 1: Anti-HIV Activity of 4-Hydroxyquinoline Derivatives

| Compound | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| 6d | 32 | 100 |

| 7e | 28 | 100 |

Antibacterial Activity

The antibacterial potential of 4-HQCA and its derivatives has been extensively evaluated. A study reported that certain synthesized compounds derived from quinoline-3-carbaldehyde exhibited activity against Mycobacterium tuberculosis with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity across different strains .

Table 2: Antibacterial Activity of Selected Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | M. tuberculosis | 10 |

Anticancer Activity

In addition to its antiviral and antibacterial properties, research has shown that 4-HQCA exhibits promising anticancer activity. A recent study evaluated the cytotoxic effects of various derivatives on colon adenocarcinoma cell lines. Some derivatives displayed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells, indicating potential for therapeutic applications in cancer treatment .

Case Study: Cytotoxicity Evaluation

One notable case involved the synthesis of benzylidene derivatives from 4-HQCA, which were tested against doxorubicin-resistant colon adenocarcinoma cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of doxorubicin, suggesting enhanced efficacy against resistant strains .

The mechanisms underlying the biological activities of 4-HQCA are multifaceted:

- Antiviral Activity : The binding affinity to viral integrase enzymes has been suggested as a mechanism for HIV inhibition.

- Antibacterial Activity : The inhibition of bacterial DNA gyrase was identified as a key action point for antibacterial effects.

- Anticancer Activity : Induction of apoptosis and cell cycle arrest have been implicated in the anticancer mechanisms of certain derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxyquinoline-3-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, using phosphorus pentachloride (PCl₅) as a catalyst. Key parameters include maintaining anhydrous conditions and controlling temperature (60–80°C) to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances yield . For derivatives, substituent positioning on the quinoline ring significantly affects reactivity; steric hindrance at the 2-position may require modified catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (broad singlet, δ 5–6 ppm). Infrared (IR) spectroscopy identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₇NO₂) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound exhibits limited solubility in water (~8.45 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolution in DMSO followed by dilution in buffer (≤1% v/v) is recommended to avoid precipitation. Solvent choice impacts reaction kinetics in synthetic applications .

Q. What biological activities have been reported for this compound derivatives?

- Methodological Answer : Derivatives show antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) ranging from 8–32 µg/mL. Structure-activity relationships (SAR) indicate that electron-withdrawing groups at the 2-position enhance potency. In vitro cytotoxicity assays (MTT protocol) are recommended for evaluating selectivity .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The aldehyde group acts as an electrophilic site in Suzuki-Miyaura couplings. Density Functional Theory (DFT) simulations suggest that electron-deficient palladium catalysts (e.g., Pd(PPh₃)₄) stabilize transition states. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing ligand-to-metal ratios (1:1–1:2) improve yields .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like DNA gyrase. Parameterization using the GAFF force field and solvation models (TIP3P) enhances accuracy. Validate predictions with in vitro enzymatic inhibition assays (IC₅₀ measurements) .

Q. What challenges arise in crystallographic analysis of this compound complexes?

- Methodological Answer : Crystal twinning and low diffraction resolution are common. Use SHELXL for refinement, applying TWIN/BASF commands to model twinning. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection mitigate disorder. Hydrogen-bonding networks (O–H···N interactions) should be validated via Hirshfeld surface analysis .

Q. How can contradictory data in structure-activity studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols (CLSI guidelines) and use multiple cell lines (e.g., HEK-293 for cytotoxicity). Meta-analyses of substituent effects (e.g., Hammett σ values) clarify electronic contributions to activity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。